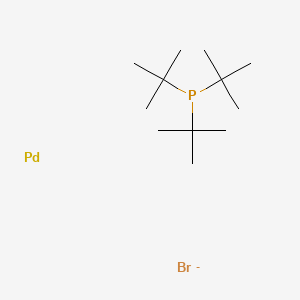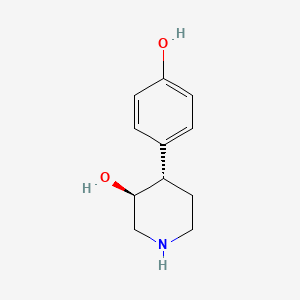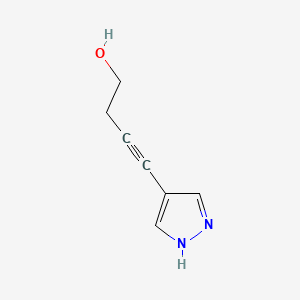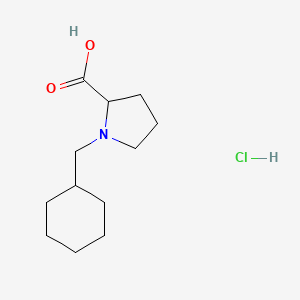![molecular formula C21H27F3O2 B575066 (trans,trans)-3,4,5-Trifluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate CAS No. 181943-55-5](/img/structure/B575066.png)
(trans,trans)-3,4,5-Trifluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate typically involves multiple steps, starting with the preparation of the bicyclohexane core. This can be achieved through a series of cyclization reactions, followed by the introduction of the trifluorophenyl group via electrophilic aromatic substitution. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, (trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate is used as a building block for synthesizing more complex molecules
Biology
The compound’s structural features make it a candidate for studying biological interactions at the molecular level. It can be used in the design of probes or inhibitors to investigate enzyme functions and protein-ligand interactions.
Medicine
In medicine, (trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate may serve as a lead compound for developing new pharmaceuticals. Its ability to undergo various chemical modifications allows for the creation of derivatives with potential therapeutic properties.
Industry
Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties. It may also find applications in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which (trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved depend on the specific application and the nature of the interactions at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (trans,trans)-4-Ethyl-4’-(4-(trifluoromethoxy)phenyl)-1,1’-bi(cyclohexane)
- (trans,trans)-4-(2,3-Difluoro-4-methylphenyl)-4’-ethyl-1,1’-bi(cyclohexane)
- (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4’-ethyl-1,1’-bi(cyclohexane)
Uniqueness
Compared to these similar compounds, (trans,trans)-3,4,5-Trifluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate stands out due to its trifluorophenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles.
Propriétés
IUPAC Name |
(3,4,5-trifluorophenyl) 4-(4-ethylcyclohexyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3O2/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)21(25)26-17-11-18(22)20(24)19(23)12-17/h11-16H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVLFALUMBSZRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705233 |
Source


|
| Record name | 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181943-55-5 |
Source


|
| Record name | 3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-ethyl-, 3,4,5-trifluorophenyl ester, (trans,trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 4-[1-(4-fluorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B574996.png)


